5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a triazole ring fused with a quinazoline moiety imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-mercapto-1-methyl-1H-[1,2,4]triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression. This inhibition can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its anti-inflammatory properties.
2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline: Exhibits antimicrobial activity.
Uniqueness
5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C17H13ClN4S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H13ClN4S/c1-11-19-16-14-4-2-3-5-15(14)20-17(22(16)21-11)23-10-12-6-8-13(18)9-7-12/h2-9H,10H2,1H3 |
InChI Key |
MUYSVCUDCCFGFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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